
3-Amino-1-(4-methylfuran-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-methylfuran-3-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₁NO₂ It is characterized by the presence of an amino group, a furan ring substituted with a methyl group, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methylfuran-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylfuran-3-carbaldehyde with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-methylfuran-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1-(4-methylfuran-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-methylfuran-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(4-methylfuran-2-yl)propan-1-one
- 3-Amino-1-(4-methylthiophen-3-yl)propan-1-one
- 3-Amino-1-(4-methylpyridin-3-yl)propan-1-one
Uniqueness
3-Amino-1-(4-methylfuran-3-yl)propan-1-one is unique due to the specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the furan ring can enhance its stability and alter its interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-amino-1-(4-methylfuran-3-yl)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)2-3-9/h4-5H,2-3,9H2,1H3 |
Clé InChI |
VXPHZXXHVTVNIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC=C1C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

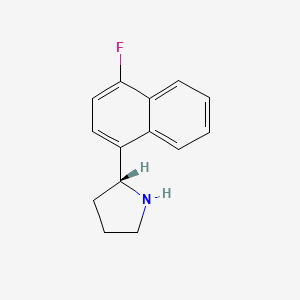
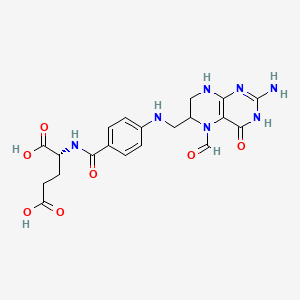

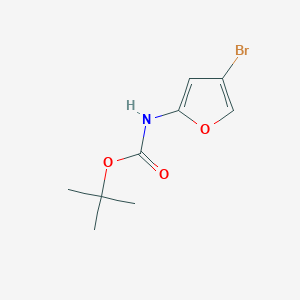
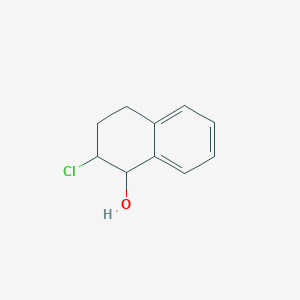

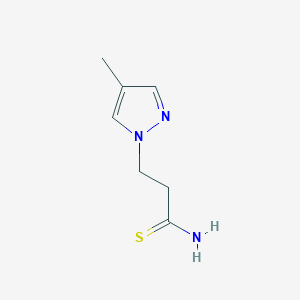
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
